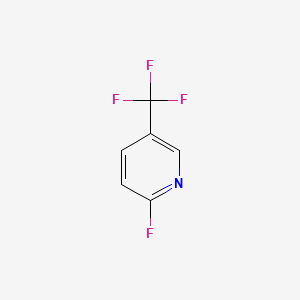

2-Fluoro-5-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUODQIKUTGWMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420174 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69045-82-5 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-trifluoromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-trifluoromethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-5-(trifluoromethyl)pyridine physical properties

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information is presented for use in laboratory settings, chemical synthesis, and drug development processes.

Chemical Identity and Structure

-

Chemical Name: this compound

-

CAS Number: 69045-82-5

-

InChI Key: UUODQIKUTGWMPT-UHFFFAOYSA-N

-

SMILES: Fc1ccc(cn1)C(F)(F)F

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, reaction setup, and purification processes. The compound typically appears as a colorless to almost colorless clear liquid.[1]

| Property | Value | Source(s) |

| Density | 1.368 g/mL at 25 °C | [1] |

| 1.371 g/mL | [2][3] | |

| Boiling Point | 118-122 °C | [1][2][3] |

| 120 °C | ||

| Flash Point | 32 °C / 89.6 °F (closed cup) | |

| 32.2 °C / 90.0 °F (closed cup) | ||

| 35 °C / 95 °F | [1][2][3] | |

| Refractive Index | n20/D 1.401 | |

| 1.4020 | [1][2] | |

| pKa (Predicted) | -2.86 ± 0.10 | [1] |

Experimental Protocols and Methodologies

While specific experimental reports detailing the determination of each physical property for this exact compound are not publicly available, the values presented are consistent with standard analytical techniques used in chemical characterization. Below are descriptions of the general methodologies employed for measuring such properties.

Synthesis and Purification Workflow

The synthesis of this compound often involves the fluorination of a precursor like 2-chloro-5-trifluoromethylpyridine.[1] The general workflow involves heating the precursor with a fluorinating agent (e.g., KF) in a suitable solvent, followed by purification.[1]

Caption: General synthesis and purification workflow for this compound.

1. Boiling Point Determination: The boiling point is typically determined through distillation. For the synthesis of this compound, a common purification method is reduced pressure distillation.[1] The experimental protocol involves:

-

Heating the crude reaction mixture in a distillation flask connected to a condenser and a receiving flask.

-

Applying a vacuum to reduce the system pressure.

-

Recording the temperature at which the liquid boils and condenses as the boiling point at that specific pressure. The fraction collected between 40-45 °C at 11 mmHg corresponds to the purified product.[1]

-

This value can be extrapolated to determine the boiling point at atmospheric pressure.

2. Density Measurement: The density of a liquid like this compound is measured using standard laboratory equipment.

-

Pycnometer Method: A pycnometer, a flask with a specific, known volume, is weighed empty, then filled with the sample liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer, with temperature corrections applied.

-

Hydrometer: A calibrated hydrometer can be floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the hydrometer stem.

3. Refractive Index Measurement: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer (e.g., an Abbé refractometer).

-

A small drop of the liquid sample is placed on the prism of the refractometer.

-

Light is passed through the sample, and the instrument measures the angle of refraction.

-

The refractive index is read directly from the instrument's scale. This measurement is standardized at 20 °C using the sodium D-line (n20/D).

Solubility and Applications

While quantitative solubility data in various solvents is not extensively documented in the available literature, the compound's structure suggests it has strong lipophilicity.[1] This characteristic is crucial for its application as an important intermediate in the development of pesticides and pharmaceuticals, where bioavailability and transport across biological membranes are critical.[1]

Safety and Handling

This compound is a flammable liquid and vapor. It may also cause an allergic skin reaction and is considered harmful to aquatic life with long-lasting effects.

-

Signal Word: Warning

-

Hazard Statements: H226 (Flammable liquid and vapor), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects).

-

Storage: It should be stored under an inert gas (nitrogen or argon) at 2-8°C in a well-ventilated place, away from heat and ignition sources.[1] The container should be kept tightly closed.

References

Spectroscopic Analysis of 2-Fluoro-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables present the anticipated ¹H and ¹³C NMR spectral data for 2-Fluoro-5-(trifluoromethyl)pyridine. Please note that these are predicted values and typical ranges based on the analysis of similar fluorinated pyridine derivatives. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.50 | ddd | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 5-7, ⁵J(H,F) ≈ 1-2 |

| H-4 | 8.00 - 8.30 | ddd | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 2-3 |

| H-6 | 8.50 - 8.70 | d (broad) | ⁴J(H,F) ≈ 2-4 |

ddd = doublet of doublet of doublets, d = doublet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 160 - 165 | d | ¹J(C,F) ≈ 230-250 |

| C-3 | 115 - 120 | d | ²J(C,F) ≈ 35-45 |

| C-4 | 135 - 140 | dq | ²J(C,F) ≈ 20-30, ²J(C,F) ≈ 5-8 |

| C-5 | 125 - 130 | q | ²J(C,F) ≈ 3-5 |

| C-6 | 145 - 150 | dq | ³J(C,F) ≈ 3-6, ³J(C,F) ≈ 1-3 |

| CF₃ | 120 - 125 | q | ¹J(C,F) ≈ 270-280 |

d = doublet, q = quartet, dq = doublet of quartets

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): Approximately 3-4 seconds.

-

Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient.

-

Temperature: 298 K (25 °C).

3. ¹³C NMR Spectroscopy Acquisition

-

Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096 scans are typically required for a good signal-to-noise ratio, depending on the sample concentration.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons and the carbon of the CF₃ group.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Spectral Width (SW): A spectral width of 200-250 ppm is generally used.

-

Decoupling: Broadband proton decoupling (e.g., GARP or WALTZ16).

-

Temperature: 298 K (25 °C).

4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is at 77.16 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants for both ¹H and ¹³C spectra. Due to the presence of fluorine, complex splitting patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F coupling are expected.

Mandatory Visualization

Caption: Atom numbering of this compound.

Caption: A generalized workflow for NMR analysis.

Navigating the Spectroscopic Landscape of 2-Fluoro-5-(trifluoromethyl)pyridine: A Technical Guide to its ¹⁹F NMR Characteristics

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹⁹F NMR Chemical Shifts

The structure of 2-Fluoro-5-(trifluoromethyl)pyridine presents two distinct fluorine environments, which will give rise to two separate signals in the ¹⁹F NMR spectrum. The precise chemical shifts are influenced by the electronic environment, including the electronegativity of adjacent atoms and resonance effects within the pyridine ring. Based on typical chemical shift ranges for similar functional groups, the following predictions can be made.[1]

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound

| Fluorine Group | Predicted Chemical Shift Range (δ, ppm) vs. CFCl₃ | Rationale |

| 2-Fluoro (Ar-F) | -60 to -90 | The fluorine atom is directly attached to an electron-deficient pyridine ring, which generally results in a downfield shift compared to fluorobenzene. The trifluoromethyl group at the 5-position will have a minor electronic influence. |

| 5-Trifluoromethyl (-CF₃) | -60 to -70 | The trifluoromethyl group attached to an aromatic ring typically resonates in this range. The electronic nature of the pyridine ring and the fluoro-substituent at the 2-position will slightly modify the chemical shift. |

Note: These are predicted ranges, and the actual experimental values may vary depending on the solvent, concentration, and reference standard used.

Experimental Protocol for ¹⁹F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for the analysis of fluorinated pyridine derivatives.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Commonly used solvents for fluorinated organic compounds include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.[2]

-

Concentration: For ¹⁹F NMR, a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient due to the high sensitivity of the ¹⁹F nucleus.[2]

-

Reference Standard: An internal or external reference standard is necessary for accurate chemical shift referencing. While trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0 ppm), it is often more practical to use a secondary standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[3] The reference should be chemically inert with respect to the sample.

-

NMR Tube: Use a clean and dry 5 mm NMR tube.

NMR Instrument Parameters

The following are suggested starting parameters for a typical high-field NMR spectrometer. Optimization may be required based on the specific instrument and sample.

Table 2: General NMR Instrument Parameters for ¹⁹F Spectroscopy

| Parameter | Recommended Setting | Purpose |

| Observe Nucleus | ¹⁹F | |

| Decoupling | ¹H decoupling (optional) | To simplify the spectrum by removing ¹H-¹⁹F couplings. For quantitative analysis, inverse-gated decoupling is preferred.[4] |

| Spectral Width (SW) | ~250 ppm (~100,000 Hz on a 400 MHz spectrometer) | To ensure all fluorine signals are captured, as ¹⁹F chemical shifts have a wide range.[5] |

| Transmitter Offset (O1p) | Centered between the expected signals (~ -75 ppm) | To optimize excitation and detection of the signals of interest. |

| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | 1-5 seconds | A longer delay (5 x T₁) is necessary for accurate integration in quantitative NMR.[4] |

| Pulse Width (P1) | Calibrated 90° pulse | To ensure maximum signal intensity. |

| Number of Scans (NS) | 16 or higher | To improve the signal-to-noise ratio, depending on the sample concentration. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

Data Processing and Interpretation

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal or external standard.

-

Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of the different fluorine environments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a fluorinated compound like this compound.

Caption: Logical workflow for the synthesis and spectroscopic confirmation of this compound.

Signaling Pathways and Biological Applications

As of the current literature review, this compound is primarily utilized as a chemical intermediate in organic synthesis.[6] There is no readily available information to suggest its direct involvement in specific biological signaling pathways or its use in drug development as an active pharmaceutical ingredient. Its value lies in its utility as a building block for creating more complex molecules with potential biological activity.

Conclusion

While direct experimental ¹⁹F NMR data for this compound remains to be published in widely accessible literature, this guide provides a robust framework for researchers working with this compound. By understanding the predicted chemical shift ranges and employing the detailed experimental protocol, scientists can confidently acquire and interpret the ¹⁹F NMR spectra of this and related fluorinated pyridines. Such characterization is a fundamental step in the quality control and advancement of research and development projects that utilize these important chemical entities.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 3. colorado.edu [colorado.edu]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. F19 detection [nmr.chem.ucsb.edu]

- 6. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [chemicalbook.com]

The Synthesis and Discovery of 2-Fluoro-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)pyridine is a key building block in the synthesis of a variety of agrochemicals and pharmaceuticals. Its unique electronic properties, imparted by the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, make it a valuable synthon for the development of novel bioactive molecules. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailing experimental protocols and presenting key quantitative data.

Core Synthetic Pathway: Halogen Exchange Fluorination

The most prevalent and industrially viable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This process involves the displacement of a chlorine atom from the precursor, 2-chloro-5-(trifluoromethyl)pyridine, with a fluoride ion.

Diagram of the Core Synthetic Pathway

2-Fluoro-5-(trifluoromethyl)pyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)pyridine, a key fluorinated building block in modern medicinal and agricultural chemistry. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its application in the synthesis of bioactive molecules. A significant focus is placed on the role of its structural analogues in the development of potent herbicides, with a detailed examination of the Acetyl-CoA Carboxylase (ACCase) inhibition pathway, a critical target in herbicide design.

Core Compound Properties

This compound is a colorless to light yellow liquid, notable for the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. These moieties impart unique electronic properties and enhanced lipophilicity, making it a valuable synthon for introducing the 5-(trifluoromethyl)pyridin-2-yl group into target molecules.[1] The strategic incorporation of the trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity of drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69045-82-5 |

| Molecular Formula | C₆H₃F₄N |

| Molecular Weight | 165.09 g/mol |

| Boiling Point | 118-122 °C |

| Density | 1.368 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.401 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a halogen exchange reaction from its chloro-analogue, 2-Chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Halogen Exchange Fluorination

This protocol is based on established fluorination methodologies for pyridine derivatives.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Potassium Fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Anhydrous polar aprotic solvent (e.g., Sulfolane or N,N-Dimethylformamide)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Distillation apparatus

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.5 equivalents) and the phase-transfer catalyst (0.05 equivalents).

-

Add the anhydrous polar aprotic solvent to the flask.

-

Heat the mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere to ensure a dry, homogenous suspension.

-

Add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) to the reaction mixture.

-

Increase the reaction temperature to 150-160 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Caption: Synthesis workflow for this compound.

Applications in Agrochemical Synthesis

While direct synthetic applications of this compound can be proprietary, its close analogue, 2-Chloro-5-(trifluoromethyl)pyridine, serves as a crucial intermediate in the synthesis of several commercial agrochemicals.[2][3][4] A prominent example is the herbicide fluazifop-butyl, which belongs to the aryloxyphenoxypropionate class of compounds.[5][6]

Synthesis of Fluazifop-butyl from a 2-Halo-5-(trifluoromethyl)pyridine Intermediate

The synthesis of fluazifop-butyl involves the nucleophilic aromatic substitution of the halogen at the 2-position of the pyridine ring with a phenoxy group.

Reaction Scheme:

2-Chloro-5-(trifluoromethyl)pyridine reacts with the potassium salt of 4-hydroxyphenoxy-α-propionic acid butyl ester in a polar aprotic solvent, such as DMF, to yield fluazifop-butyl.

Caption: Synthesis of Fluazifop-butyl.

Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

Herbicides of the aryloxyphenoxypropionate class, such as fluazifop-butyl, function by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species.[5][6] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.[2][3][4][7]

The inhibition of ACCase depletes the plant of malonyl-CoA, which is essential for the synthesis of fatty acids. Fatty acids are critical components of cell membranes and are a form of energy storage. By halting fatty acid production, the herbicide prevents the formation of new cells, leading to the cessation of growth and eventual death of the plant.

There are two main isoforms of ACCase in eukaryotes: ACC1, located in the cytoplasm and involved in fatty acid synthesis, and ACC2, associated with the mitochondrial membrane and regulating fatty acid oxidation.[2][3] In plants, the inhibition of ACCase disrupts lipid biosynthesis, which is vital for cuticle formation, membrane integrity, and overall growth.

Caption: ACCase inhibition by aryloxyphenoxypropionate herbicides.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in designing next-generation bioactive molecules. Its unique structural features make it a highly sought-after intermediate in the synthesis of complex organic compounds. The insights gained from its chloro-analogue in the development of ACCase-inhibiting herbicides underscore the importance of the trifluoromethylpyridine scaffold in creating potent and selective agrochemicals. Further exploration of this versatile building block is anticipated to yield novel candidates in both crop protection and pharmaceutical development.

References

- 1. nbinno.com [nbinno.com]

- 2. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - Editorial [natap.org]

- 3. What are ACC inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2-Fluoro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated electrophilic substitution patterns of 2-Fluoro-5-(trifluoromethyl)pyridine. Due to the electron-deficient nature of the pyridine ring, further compounded by the presence of two strongly electron-withdrawing substituents, this molecule presents a significant challenge for classical electrophilic aromatic substitution. This document synthesizes information from established chemical principles and analogous compounds to predict the regioselectivity of key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While direct experimental data for this specific substrate is limited in publicly available literature, this guide offers a robust theoretical framework to inform synthetic strategies and experimental design.

Introduction: The Challenge of Electrophilic Substitution on a Highly Deactivated Pyridine Ring

Pyridine, a heteroaromatic amine, is inherently less reactive towards electrophiles than benzene due to the electron-withdrawing inductive effect of the nitrogen atom. Electrophilic attack, when it does occur, generally favors the 3- and 5-positions. The presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position dramatically exacerbates this deactivation. Both substituents are strongly electron-withdrawing, rendering the pyridine nucleus exceptionally electron-poor and thus, highly resistant to electrophilic aromatic substitution.

The fluorine atom at C-2 exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect. The trifluoromethyl group at C-5 is a powerful deactivating group due to its potent -I effect. The cumulative effect of the pyridine nitrogen and these two substituents makes electrophilic substitution on this compound a formidable synthetic challenge, requiring harsh reaction conditions.

Predicted Regioselectivity of Electrophilic Substitution Reactions

Based on the directing effects of the substituents and the inherent reactivity of the pyridine ring, the following substitution patterns are predicted. It is important to note that forcing conditions will likely be necessary, and yields are expected to be low.

Directing Effects of Substituents

The regiochemical outcome of electrophilic substitution is governed by the ability of the substituents to stabilize the intermediate arenium ion (sigma complex).

-

Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the C-3 and C-5 positions.

-

2-Fluoro Group: A deactivating ortho, para-director in benzene chemistry. In this pyridine system, it deactivates all positions through its inductive effect but would preferentially direct to its para position (C-5) and ortho positions (C-3).

-

5-Trifluoromethyl Group: A strongly deactivating meta-director. It will direct incoming electrophiles to the C-3 position.

Considering these combined effects, the C-3 position is the most likely site for electrophilic attack, as it is the least deactivated position and is meta to the strongly deactivating trifluoromethyl group and ortho to the fluorine atom. The C-4 position is also a possibility, though likely less favored.

Diagram of Predicted Directing Effects

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Nitration

Nitration is expected to occur, if at all, under very harsh conditions (e.g., fuming H₂SO₄/HNO₃ at high temperatures). The most probable product is 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine .

A relevant precedent is the nitration of 3-(trifluoromethyl)pyridin-2-ol, which yields 5-nitro-3-(trifluoromethyl)pyridin-2-ol. This suggests that the position para to the trifluoromethyl group is susceptible to nitration. In the case of this compound, the C-3 position is electronically analogous.

Table 1: Predicted Nitration of this compound

| Reagents | Predicted Major Product | Predicted Yield |

| Fuming H₂SO₄ / Fuming HNO₃ | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | Low |

Halogenation

Direct halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid) is anticipated to be very difficult. If successful, substitution is predicted to occur at the C-3 position, yielding 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine or 2,3-Dichloro-5-(trifluoromethyl)pyridine .

Patent literature describes the halogenation of 2-amino-trifluoromethylpyridines occurring at the β-position (C-3 or C-5). This supports the prediction of C-3 halogenation in the target molecule.

Table 2: Predicted Halogenation of this compound

| Reagents | Predicted Major Product | Predicted Yield |

| Br₂ / FeBr₃ or Oleum | 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine | Very Low |

| Cl₂ / AlCl₃ | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Very Low |

Sulfonation

Sulfonation with fuming sulfuric acid (oleum) at high temperatures would be the required condition. The expected product is This compound-3-sulfonic acid .

Table 3: Predicted Sulfonation of this compound

| Reagents | Predicted Major Product | Predicted Yield |

| Fuming H₂SO₄ (Oleum) | This compound-3-sulfonic acid | Very Low |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are highly unlikely to proceed. The strong deactivation of the ring and the tendency of the pyridine nitrogen to coordinate with the Lewis acid catalyst effectively poisons the catalyst and further deactivates the ring.[1]

Experimental Protocols (Based on Analogous Systems)

General Workflow for Electrophilic Substitution

Caption: General experimental workflow for electrophilic substitution.

Protocol for Nitration (Adapted from similar substrates)

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid (20% SO₃).

-

Cooling: Cool the flask to 0-5 °C in an ice-salt bath.

-

Addition of Reactants: Slowly add this compound to the stirred acid. Then, add a mixture of fuming nitric acid and fuming sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH) while cooling.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is an exceptionally deactivated substrate for electrophilic aromatic substitution. Theoretical considerations strongly suggest that any substitution will occur preferentially at the C-3 position. However, achieving these transformations will necessitate the use of aggressive reagents and harsh reaction conditions, likely resulting in low yields. The information presented in this guide, based on established principles and data from analogous systems, provides a foundational understanding for researchers and drug development professionals seeking to functionalize this challenging scaffold. Further empirical investigation is required to determine the precise optimal conditions and to fully characterize the reactivity of this molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 2-Fluoro-5-(trifluoromethyl)pyridine (CAS RN: 69045-82-5). Due to its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its behavior in various solvent systems and under different environmental conditions is crucial for process development, formulation, and ensuring the quality of final products. This document compiles available data on its physical characteristics and provides detailed, generalized experimental protocols for determining its solubility and assessing its stability under hydrolytic, photolytic, and thermal stress conditions.

Introduction

This compound is a fluorinated heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives.[2] This guide aims to consolidate the available technical information on this compound to support its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₄N | [1] |

| Molecular Weight | 165.09 g/mol | [1] |

| CAS Number | 69045-82-5 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 118-122 °C | [1] |

| Density | 1.368 g/mL at 25 °C | |

| Refractive Index | n20/D 1.401 - 1.4020 | [1] |

| Flash Point | 32.2 - 35 °C (closed cup) | [1] |

| pKa (Predicted) | -2.86 ± 0.10 | [1] |

Solubility Profile

Given its structure—a polar pyridine ring coupled with lipophilic fluorine and trifluoromethyl substituents—this compound is expected to exhibit limited solubility in water and good solubility in a range of organic solvents.[1]

Table 2: Expected Qualitative Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Low to Slight | The polar pyridine nitrogen may allow for some interaction, but the hydrophobic trifluoromethyl group and fluorine atom likely limit aqueous solubility. |

| Methanol, Ethanol | Soluble | Polar protic solvents are likely to be effective due to potential hydrogen bonding with the pyridine nitrogen. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents are expected to be good solvents. |

| Dichloromethane, Chloroform | Soluble | Halogenated solvents are often effective for fluorinated compounds. |

| Toluene, Hexanes | Moderately Soluble to Soluble | Nonpolar solvents may be less effective but can still exhibit some solubility due to the overall molecular structure. |

Stability Profile

Detailed stability studies specifically for this compound are limited. However, information from related compounds and general principles of chemical stability for fluorinated pyridines can be used to infer its stability profile.

General Stability: The structurally similar 2-chloro-5-(trifluoromethyl)pyridine is reported to be stable under recommended storage conditions but is incompatible with strong oxidizing agents, strong acids, azo diazo compounds, and hydrazine.[5] It is also noted that exposure to light and open flames should be avoided.[5]

Thermal Stability: Thermal decomposition of the related 2-chloro-5-(trifluoromethyl)pyridine may produce hazardous substances including carbon dioxide, carbon monoxide, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride.[5] It is also mentioned that it can form an explosive mixture with air upon intense heating.[5]

Hydrolytic and Photolytic Stability: Studies on other fluorinated pyridines suggest that the trifluoromethyl group is generally stable.[6] However, the pyridine ring itself can be susceptible to degradation under certain conditions. For instance, some trifluoromethylpyridine derivatives are known to degrade in soil and water.[2] Photodegradation studies on other fluorinated pesticides have shown that heteroaromatic CF3 groups can be stable, though the overall molecule may degrade.[7][8][9]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the determination of solubility and the assessment of stability for this compound.

Protocol for Determination of Aqueous and Organic Solvent Solubility

This protocol outlines a standard shake-flask method for determining the solubility of a compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the bath temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in units such as g/L or mol/L based on the determined concentration and the dilution factor.

-

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10]

5.2.1. Hydrolytic Stability

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water

-

pH meter

-

Constant temperature bath

-

HPLC system

Procedure:

-

Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water at a known concentration.

-

Incubate the solutions at a controlled temperature (e.g., 50 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

5.2.2. Photostability

Materials:

-

This compound solution in a suitable solvent (e.g., acetonitrile/water)

-

Quartz cuvettes or other photochemically transparent containers

-

Photostability chamber with a light source capable of emitting both UV and visible light (as per ICH Q1B guidelines)

-

Control samples wrapped in aluminum foil to protect from light

-

HPLC system

Procedure:

-

Expose the solution of this compound to a controlled light source.

-

Place control samples, protected from light, in the same chamber to monitor for any thermal degradation.

-

At specified time intervals, withdraw samples from both the exposed and control solutions.

-

Analyze the samples by a stability-indicating HPLC method to assess the extent of photodegradation.

5.2.3. Thermal Stability

Materials:

-

This compound (neat or in solution)

-

Oven or heating block capable of maintaining a constant temperature

-

Sealed vials

-

HPLC or GC system

Procedure:

-

Place samples of this compound in sealed vials.

-

Expose the samples to an elevated temperature (e.g., 70 °C).

-

At defined time points, remove a vial and allow it to cool to room temperature.

-

Prepare the sample for analysis and quantify the amount of remaining parent compound using a suitable chromatographic method.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Synthesis and Characterization

This compound can be synthesized from 2-chloro-5-(trifluoromethyl)pyridine via a halogen exchange reaction. A typical procedure involves heating 2-chloro-5-(trifluoromethyl)pyridine with potassium fluoride (KF) in a suitable solvent such as N,N-dimethylacetamide, often in the presence of a phase-transfer catalyst like benzyl triethyl ammonium chloride.[1] The reaction progress can be monitored by gas chromatography (GC), and the product is typically isolated by distillation under reduced pressure.[1]

Characterization of this compound is performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Gas Chromatography (GC): Used to determine the purity of the final product.[1]

Conclusion

While specific quantitative data on the solubility and a detailed stability profile of this compound are not extensively documented in publicly available literature, this guide provides a solid foundation for researchers and drug development professionals. The compiled physicochemical properties, along with the detailed experimental protocols for solubility determination and forced degradation studies, offer a practical framework for generating the necessary data for process optimization, formulation development, and regulatory submissions. The provided workflows and information on related compounds serve as a valuable resource for handling and utilizing this important chemical intermediate.

References

- 1. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [chemicalbook.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Quantum chemical calculations for 2-Fluoro-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Quantum Chemical Investigation of 2-Fluoro-5-(trifluoromethyl)pyridine

Introduction

This compound is a vital heterocyclic aromatic compound that serves as a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] The incorporation of both a fluorine atom and a trifluoromethyl group onto the pyridine scaffold significantly alters the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1][3][5] Understanding the precise molecular geometry, electronic structure, and spectroscopic characteristics of this compound is paramount for rational drug design and the development of efficient synthetic pathways.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive method for elucidating these properties at the atomic level.[6][7] This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for investigating this compound. It details the methodology for calculating its structural, vibrational, electronic, and spectroscopic properties, offering predictive data that can guide and complement experimental research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development efforts.

Computational and Experimental Protocols

A robust computational methodology is essential for obtaining accurate and reliable theoretical data. The following protocol outlines a standard approach using Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational efficiency in studying organic molecules.[7]

Protocol 1: Quantum Chemical Calculations

-

Software Selection: All theoretical calculations are performed using a standard quantum chemistry software package like Gaussian, ORCA, or Schrödinger's Maestro.

-

Level of Theory:

-

Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed for its proven reliability in calculating the properties of organic and fluorinated compounds.[8][9][10][11][12]

-

Basis Set: The 6-311++G(d,p) basis set is selected. This triple-zeta basis set is augmented with diffuse functions (+) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to accurately describe the electron distribution, particularly for systems with electronegative atoms and potential non-covalent interactions.[8][10][11][12]

-

-

Computational Steps:

-

Geometry Optimization: The initial 3D structure of this compound is constructed and subjected to a full geometry optimization without any symmetry constraints. This procedure identifies the molecule's lowest energy conformation.

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. The results are used to predict infrared (IR) and Raman spectra.

-

Spectroscopic Properties:

-

NMR: Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10][12] Tetramethylsilane (TMS) is used as the reference standard for ¹H and ¹³C shifts.

-

UV-Vis: Electronic absorption properties are predicted using Time-Dependent DFT (TD-DFT) calculations on the optimized structure to determine the vertical excitation energies, oscillator strengths, and corresponding maximum absorption wavelengths (λmax).

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability.[13]

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

-

Protocol 2: Synthesis of this compound

A common experimental route for synthesizing the title compound involves a halogen exchange reaction.[14]

-

Materials: 2-Chloro-5-(trifluoromethyl)pyridine, an anhydrous fluoride salt (e.g., KF or CsF), a phase-transfer catalyst (e.g., benzyl triethyl ammonium chloride), and a high-boiling point solvent (if necessary).

-

Procedure:

-

A flask is charged with the fluoride salt and the phase-transfer catalyst.

-

2-Chloro-5-(trifluoromethyl)pyridine is added to the flask.[14]

-

A condenser is attached, and the reaction mixture is heated to 135 °C with stirring for approximately 10 hours.[14]

-

The reaction progress is monitored using Gas Chromatography (GC) until the starting material is consumed (e.g., <1% remaining).[14]

-

Upon completion, the product is isolated by direct distillation of the reaction mixture under reduced pressure.[14]

-

Visualizations: Workflows and Relationships

Predicted Molecular Properties

The following tables summarize the quantitative data predicted for this compound using the B3LYP/6-311++G(d,p) level of theory.

Data Presentation

Table 1: Predicted Geometric Parameters (Note: Based on DFT B3LYP/6-311++G(d,p) calculations. Experimental values may vary.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.335 | C6-N1-C2 | 117.5 |

| C2-C3 | 1.389 | N1-C2-C3 | 124.1 |

| C3-C4 | 1.391 | C2-C3-C4 | 118.2 |

| C4-C5 | 1.398 | C3-C4-C5 | 119.0 |

| C5-C6 | 1.385 | C4-C5-C6 | 119.8 |

| C6-N1 | 1.338 | C5-C6-N1 | 121.4 |

| C2-F7 | 1.340 | N1-C2-F7 | 115.3 |

| C5-C8 | 1.505 | C4-C5-C8 | 120.5 |

| C8-F9 | 1.339 | F9-C8-F10 | 107.2 |

Table 2: Predicted Vibrational Frequencies and Assignments (Note: Frequencies are scaled by a factor of 0.967 for B3LYP/6-311++G(d,p).)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3105 | Medium | Aromatic C-H stretch |

| 1610 | Strong | Pyridine ring C=C/C=N stretch |

| 1475 | Strong | Pyridine ring deformation |

| 1330 | Very Strong | C-F stretch (CF₃ symmetric) |

| 1255 | Strong | C-F stretch (aromatic) |

| 1170 | Very Strong | C-F stretch (CF₃ asymmetric) |

| 1135 | Very Strong | C-F stretch (CF₃ asymmetric) |

| 840 | Medium | C-H out-of-plane bend |

| 720 | Medium | CF₃ deformation |

Table 3: Predicted Frontier Molecular Orbital Properties

| Parameter | Value |

| HOMO Energy (E_HOMO) | -7.85 eV |

| LUMO Energy (E_LUMO) | -1.22 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.63 eV |

| Ionization Potential (I ≈ -E_HOMO) | 7.85 eV |

| Electron Affinity (A ≈ -E_LUMO) | 1.22 eV |

| Chemical Hardness (η = (I-A)/2) | 2.71 eV |

| Electronegativity (χ = (I+A)/2) | 4.54 eV |

Table 4: Predicted NMR Chemical Shifts (δ, ppm) (Note: Calculated using GIAO method relative to TMS.)

| Nucleus | Predicted Chemical Shift (δ) |

| H3 | 7.95 |

| H4 | 7.40 |

| H6 | 8.30 |

| C2 | 162.5 (d, J_CF) |

| C3 | 121.8 |

| C4 | 138.1 |

| C5 | 125.0 (q, J_CF) |

| C6 | 148.2 |

| C (CF₃) | 123.5 (q, J_CF) |

| F (on C2) | -75.5 |

| F (in CF₃) | -63.0 |

Table 5: Predicted UV-Vis Absorption Spectrum (in THF) (Note: Calculated using TD-DFT B3LYP/6-311++G(d,p).)

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 268 | 0.152 | HOMO -> LUMO (π -> π) |

| 225 | 0.098 | HOMO-1 -> LUMO (π -> π) |

Conclusion

This technical guide outlines a comprehensive quantum chemical approach for the detailed characterization of this compound. The presented DFT-based protocols enable the accurate prediction of the molecule's geometric, vibrational, electronic, and spectroscopic properties. The quantitative data, including bond parameters, vibrational modes, HOMO-LUMO energy levels, and NMR/UV-Vis spectra, provide a deep understanding of its molecular structure and reactivity. These theoretical insights are invaluable for medicinal chemists and material scientists, offering a rational basis for designing novel bioactive compounds and functional materials, thereby complementing and guiding experimental efforts in the synthesis and application of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 6. journaleras.com [journaleras.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. multireviewjournal.com [multireviewjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [chemicalbook.com]

A Theoretical Deep Dive into the Electronic Structure of 2-Fluoro-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 2-Fluoro-5-(trifluoromethyl)pyridine. While direct experimental and exhaustive theoretical studies on this specific molecule are not extensively documented in publicly available literature, this paper outlines a robust computational protocol based on established practices for analogous fluorinated and trifluoromethylated pyridine derivatives. The insights derived from such studies are crucial for understanding the molecule's reactivity, stability, and potential applications in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic organic compound featuring two electron-withdrawing substituents on the pyridine ring: a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position. These substitutions are known to significantly influence the electronic properties, lipophilicity, and metabolic stability of the parent pyridine scaffold, making it an attractive moiety in the design of novel pharmaceuticals and agrochemicals. Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective means to predict and analyze the intricate electronic landscape of such molecules. This guide details the computational workflows and expected outcomes of a thorough theoretical investigation.

Computational Methodology

The primary theoretical approach for studying the electronic structure of molecules like this compound is Density Functional Theory (DFT). This method provides a good balance between computational cost and accuracy for a wide range of molecular properties.

Geometry Optimization and Vibrational Frequency Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

Experimental Protocol:

-

Method: Density Functional Theory (DFT) is the most common method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[1][2][3][4]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution.[1][2][3][4]

-

Software: The calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.

-

Procedure: An initial guess for the molecular structure is built and then the energy is minimized with respect to all atomic coordinates. To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure.

The logical workflow for this initial computational step is illustrated in the diagram below.

References

Methodological & Application

Synthesis of Agrochemicals from 2-Fluoro-5-(trifluoromethyl)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key agrochemicals starting from 2-fluoro-5-(trifluoromethyl)pyridine and its derivatives. The protocols are intended for use by qualified researchers and professionals in the field of agrochemical development.

Introduction

The trifluoromethylpyridine scaffold is a crucial component in a variety of modern agrochemicals due to the unique physicochemical properties conferred by the fluorine atoms, which can enhance biological activity, metabolic stability, and lipophilicity. This compound serves as a key building block for the synthesis of several commercially important insecticides, including Flupyradifurone and precursors to Flonicamid. This document outlines the synthetic pathways, experimental protocols, and mechanisms of action for these agrochemicals.

Synthesis of Key Intermediates

The synthesis of agrochemicals from this compound often proceeds through key chlorinated intermediates, which are then further functionalized.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

2-Chloro-5-(trifluoromethyl)pyridine is a versatile intermediate that can be prepared from 3-picoline through a multi-step process involving chlorination and fluorination.[1][2][3] One common industrial approach involves the vapor-phase chlorination/fluorination of 3-picoline at high temperatures.[1][4]

Experimental Protocol: Two-Step Synthesis from 3-Picoline

Step 1: N-Oxidation of 3-Methylpyridine [2]

-

In a suitable reactor, combine 3-methylpyridine and glacial acetic acid.

-

Slowly add hydrogen peroxide to the mixture while maintaining the temperature between 70-80°C.

-

Stir the reaction for 18-24 hours.

-

After completion, the N-oxide of 3-methylpyridine is isolated.

Step 2: Chlorination and Rearrangement [2]

-

The N-oxide of 3-methylpyridine is reacted with a chlorinating agent such as benzoyl chloride in a solvent like dichloromethane.

-

The reaction is typically carried out under reflux for 3-4 hours.

-

The resulting mixture contains 2-chloro-5-methylpyridine, which can be further chlorinated at the methyl group to yield 2-chloro-5-(trichloromethyl)pyridine.

Step 3: Fluorination [1]

-

The 2-chloro-5-(trichloromethyl)pyridine is then subjected to a vapor-phase fluorination reaction to produce 2-chloro-5-(trifluoromethyl)pyridine.

Synthesis of this compound

The target starting material, this compound, can be synthesized from 2-chloro-5-(trifluoromethyl)pyridine via a nucleophilic aromatic substitution reaction.

Experimental Protocol: Fluorination of 2-Chloro-5-(trifluoromethyl)pyridine [5]

-

In a 1-liter three-necked flask, add 46.20 g (0.80 mol) of potassium fluoride (KF) and 500 mL of N,N-dimethylacetamide.

-

Heat the mixture to 125°C and stir for 30 minutes.[5]

-

Add 7 g (0.03 mol) of benzyl triethyl ammonium chloride and 100 g (0.55 mol) of 2-chloro-5-(trifluoromethyl)pyridine to the flask.[5]

-

Connect a condenser and heat the mixture to 135°C, stirring for 10 hours.[5]

-

Monitor the reaction by gas chromatography until the starting material is consumed.

-

Distill the reaction mixture under reduced pressure to collect the product.

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine | [5] |

| Reagents | KF, Benzyl triethyl ammonium chloride | [5] |

| Solvent | N,N-dimethylacetamide | [5] |

| Temperature | 135°C | [5] |

| Reaction Time | 10 hours | [5] |

| Yield | 95.56% | [5] |

| Purity (GC) | 98.95% | [5] |

Synthesis of Flupyradifurone

Flupyradifurone is a butenolide insecticide that acts as an agonist of the nicotinic acetylcholine receptor (nAChR).[6][7] Its synthesis involves the reaction of a substituted furanone with an amine derived from a chloromethylpyridine. While a direct synthesis from this compound is not commonly reported, a key intermediate, 2-chloro-5-chloromethylpyridine, is utilized.

Experimental Workflow: Synthesis of Flupyradifurone

Caption: General synthetic workflow for Flupyradifurone.

Experimental Protocol: Synthesis of Flupyradifurone

This protocol describes a potential synthetic route based on the reaction of key intermediates.[8]

Step 1: Synthesis of N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine [9][10]

-

React 2-chloro-5-chloromethylpyridine with 2,2-difluoroethanamine in the presence of a base such as triethylamine.

-

The reaction is typically carried out in a suitable solvent like toluene or n-butanol.

-

The product can be isolated after an aqueous work-up.

Step 2: Synthesis of 4-((2,2-difluoroethyl)amino)furan-2(5H)-one [8]

-

React 2,2-difluoroethanamine with ethyl 4-chloro-3-oxobutanoate under acidic catalysis.

-

The resulting intermediate is heated in a solvent like toluene to yield the furanone.

Step 3: Synthesis of Flupyradifurone [8]

-

Alkylate 4-((2,2-difluoroethyl)amino)furan-2(5H)-one with N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine (from Step 1) or directly with 2-chloro-5-chloromethylpyridine to yield Flupyradifurone.

Quantitative Data for Flupyradifurone Synthesis (Representative)

| Parameter | Value | Reference |

| Key Intermediate | N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine | [10] |

| Yield (Intermediate) | 53-62% | [10] |

| Final Product | Flupyradifurone | [11] |

| Declared Minimum Purity | 980 g/kg | [11] |

Mechanism of Action: Flupyradifurone

Flupyradifurone acts as an agonist on insect nicotinic acetylcholine receptors (nAChRs).[6][7][12][13] This binding leads to the depolarization of the nerve cell membrane, causing irreversible damage to the insect's nervous system and ultimately leading to death.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [chemicalbook.com]

- 6. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic route to the insecticide Flupyradifurone_Chemicalbook [chemicalbook.com]

- 9. N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine | 1003859-14-0 | Benchchem [benchchem.com]

- 10. ES2699927T3 - Method for the preparation of N - [(6-chloropyridin-3-yl) methyl] -2,2-difluoroethane-1-amine by alkylation of 2,2-difluoroethylamine - Google Patents [patents.google.com]

- 11. fao.org [fao.org]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Flupyradifurone activates DUM neuron nicotinic acetylcholine receptors and stimulates an increase in intracellular calcium through the ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions using 2-Fluoro-5-(trifluoromethyl)pyridine as a key building block. This protocol is designed to facilitate the synthesis of 2-aryl-5-(trifluoromethyl)pyridines, which are important structural motifs in medicinal chemistry and materials science due to their unique electronic and pharmacological properties.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate. This compound is an attractive substrate for this reaction, as the resulting products incorporate the trifluoromethylpyridine moiety, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

This document outlines representative protocols for the Suzuki coupling of this compound with various arylboronic acids, providing a starting point for reaction optimization and library synthesis.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the fluoride.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired 2-aryl-5-(trifluoromethyl)pyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions for Suzuki Coupling of Pyridine Derivatives

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of pyridine derivatives with arylboronic acids or their esters, based on protocols for structurally similar substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Pyridine Substrate | Pyridine-2-sulfonyl fluoride | 2-Halopyridine | 2-Fluoropyridine-3-boronic acid (as boronic acid) |

| Boronic Reagent | Hetero(aryl) boronic acid pinacol ester | Arylboronic acid | Aryl halide |

| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |

| Catalyst Loading | 10 mol% | 2-5 mol% | 3 mol% |

| Base | Na₃PO₄ | K₂CO₃ | K₂CO₃ |

| Base Stoichiometry | 3.0 equiv. | 2.0-3.0 equiv. | 2.0 equiv. |

| Solvent | Dioxane/H₂O (4:1) | Dioxane or Toluene | Dioxane/H₂O (4:1) |

| Temperature | 65-100 °C | 80-110 °C | 120 °C (Microwave) |

| Reaction Time | Not specified | Not specified | 15 min |

| Yield | 5-89%[1] | Not specified | 80-95% |

Experimental Protocols

The following are detailed experimental protocols for Suzuki-Miyaura coupling reactions. While these protocols are for analogous compounds, they provide a strong foundation for developing a specific procedure for this compound.

Protocol 1: General Procedure for Suzuki Coupling with a Hetero(aryl) Boronic Acid Pinacol Ester

This protocol is adapted from the coupling of pyridine-2-sulfonyl fluoride and can be considered a good starting point for this compound.[1]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid pinacol ester (1.5 equiv.)

-

Pd(dppf)Cl₂ (0.1 equiv.)

-

Na₃PO₄ (3.0 equiv.)

-

Dioxane

-

Water, deionized

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and Na₃PO₄.

-

The vial is sealed with a cap containing a septum.

-

The atmosphere in the vial is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

-

Add degassed dioxane and water in a 4:1 ratio via syringe to achieve the desired concentration (typically 0.1-0.5 M).

-

Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

-

Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(trifluoromethyl)pyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is a general method for rapid Suzuki couplings and is particularly useful for high-throughput synthesis and library generation.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., Dioxane/H₂O 4:1)

-

Microwave synthesis vial

Procedure:

-

To a microwave synthesis vial equipped with a stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Add the chosen solvent system to achieve a concentration of approximately 0.1 - 0.5 M.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: General experimental workflow for a Suzuki coupling reaction.

References